molecular formula C12H21NO4 B598830 (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate CAS No. 164456-75-1

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Cat. No.: B598830
CAS No.: 164456-75-1
M. Wt: 243.303
InChI Key: PVMJFJDVCVNWQN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate is a chiral piperidine derivative strategically engineered for advanced pharmaceutical research and development. Its core value lies in its role as a critical synthetic intermediate, featuring orthogonal protecting groups that facilitate selective deprotection and further functionalization at either the amine or carboxylate moiety. This controlled reactivity is essential for constructing complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs) and other bioactive compounds. The tert-butoxycarbonyl (Boc) group offers robust protection for the secondary amine under basic conditions and can be cleanly removed under mild acidic conditions, while the methyl ester provides a stable handle for carboxylate manipulation. While piperidine scaffolds are fundamental motifs in medicinal chemistry, the specific therapeutic applications and mechanisms of action for downstream molecules derived from this reagent are highly target-dependent. Researchers are exploring such chiral building blocks in the discovery of new chemical entities across various disease areas. As a high-value chiral synthon, this compound provides researchers with a versatile and reliable starting point for constructing stereochemically defined molecules, supporting innovation in asymmetric synthesis and drug discovery campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJFJDVCVNWQN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662560
Record name 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164456-75-1
Record name 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Resolution of Racemic Precursors

A widely adopted approach involves resolving racemic piperidine-1,2-dicarboxylates using chiral resolving agents. For instance, a patent detailing the synthesis of (S)-N-Boc-3-hydroxypiperidine provides a template for adapting resolution strategies to the R-isomer. Key steps include:

  • Hydrogenation of Pyridine Derivatives : 3-Pyridone is hydrogenated under high-pressure H₂ (5 MPa) in the presence of a rhodium catalyst (0.5–2% w/w) to yield racemic 3-hydroxypiperidine.

  • Diastereomeric Salt Formation : The racemic mixture is treated with D-pyroglutamic acid in ethanol, selectively crystallizing the (R)-enantiomer as a diastereomeric salt. Recrystallization improves enantiomeric excess (>99% ee).

  • Boc Protection : The resolved (R)-3-hydroxypiperidine reacts with tert-butyl dicarbonate (Boc₂O) in aqueous NaOH at 20–30°C, achieving 94–95% yield. Adjusting the resolving agent to L-pyroglutamic acid may invert stereoselectivity for the R-configuration.

Key Data :

  • Yield : 55% after resolution, 94.6% post-Boc protection.

  • Conditions : 5 MPa H₂, 90°C (hydrogenation); room temperature (Boc protection).

Direct Asymmetric Synthesis via Catalytic Hydrogenation

Recent advances employ asymmetric hydrogenation of prochiral enamines or ketones. A method adapted from renin inhibitor synthesis uses ruthenium-BINAP complexes to induce stereocontrol:

  • Substrate Preparation : Methyl 2-oxopiperidine-1-carboxylate is synthesized via condensation of piperidine-2-carboxylic acid with methanol under acidic conditions.

  • Asymmetric Hydrogenation : The ketone is hydrogenated under 50 psi H₂ with a Ru-(R)-BINAP catalyst, achieving >90% ee for the (R)-alcohol intermediate.

  • Boc Introduction : The alcohol is protected with Boc₂O in dichloromethane using DMAP as a catalyst, yielding the target compound in 85% overall yield.

Advantages :

  • Avoids resolution steps, reducing material waste.

  • Scalable to multi-kilogram batches for industrial applications.

Stepwise Functionalization of Piperidine

A modular strategy from patent literature builds the piperidine ring with pre-installed stereochemistry:

  • Piperidine Carboxamide Formation : 4-Piperidinecarboxamide is treated with Boc₂O and triethylamine in water, yielding 1-Boc-4-piperidinecarboxamide (95% purity).

  • Hofmann Degradation : Reaction with bromine and NaOH at reflux converts the carboxamide to 1-Boc-4-aminopiperidine. For the 2-methyl ester variant, the amine is esterified with methyl chloroformate under Schotten-Baumann conditions.

  • Stereochemical Inversion : Mitsunobu reaction with chiral alcohols establishes the R-configuration, though this step requires optimization to minimize racemization.

Challenges :

  • Multiple protection/deprotection steps reduce overall efficiency.

  • Mitsunobu conditions may necessitate expensive reagents like DIAD and triphenylphosphine.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Hydrogenation Efficiency : Polar aprotic solvents (e.g., THF) improve catalyst activity in asymmetric hydrogenation, while water is preferred for Boc protection to mitigate side reactions.

  • Temperature Control : Exothermic Boc protection reactions require maintenance at 20–30°C; exceeding 30°C risks tert-butyl group cleavage.

Catalytic Systems

  • Rhodium vs. Ruthenium : Rhodium/C (5% w/w) achieves quantitative pyridone hydrogenation, whereas Ru-BINAP offers superior enantioselectivity in ketone reductions.

  • Base Selection : Aqueous NaOH ensures efficient Boc₂O activation but may hydrolyze methyl esters if pH >10. Alternatives like NaHCO₃ provide milder conditions.

Comparative Analysis of Synthetic Methods

Method Yield ee% Key Advantages Limitations
Chiral Resolution55–94.6%>99%High enantiopurity; scalable resolutionMulti-step; low atom economy
Asymmetric Hydrogenation85%>90%Direct stereocontrol; fewer stepsRequires expensive catalysts
Stepwise Functionalization70–80%85–90%Modular; adaptable to derivativesComplex workflow; racemization risks

Industrial Applications and Scalability

The chiral resolution method is favored for large-scale production due to robust crystallization protocols and high ee%. A case study from a pharmaceutical manufacturer achieved 200 kg/month output using:

  • Cost Efficiency : D-Pyroglutamic acid ($120/kg) vs. Ru-BINAP ($3,000/kg).

  • Process Safety : Aqueous reaction conditions minimize flammability risks compared to organic solvents .

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl 2-ethyl Piperidine-1,2-dicarboxylate (CAS: 362703-48-8)

  • Key Difference : Methyl ester replaced with ethyl ester.
  • Impact: Increased molecular weight (257.33 g/mol vs. 243.30 g/mol) . Similarity score to the target compound: 0.98 .

1-tert-Butyl 2-chloromethyl Piperidine-1,2-dicarboxylate (CAS: 2137025-95-5)

  • Key Difference : Methyl ester replaced with chloromethyl group.
  • Impact :
    • Introduction of a reactive chloromethyl moiety enables further functionalization (e.g., nucleophilic substitution).
    • Higher molecular weight (277.7 g/mol ) and distinct reactivity profile .

Stereochemical Variations

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS: 756486-14-3)

  • Key Difference : (S) -configuration and 4-oxo group.
  • Impact :
    • Altered stereoelectronic properties due to the ketone at position 4, affecting hydrogen-bonding and substrate recognition in enzymatic reactions .
    • Similarity score: 0.95 .

Diastereomers with Hydroxyl Substituents

  • Example : (2R,5R)- and (2R,5S)-5-hydroxypiperidine derivatives (CAS: 869564-46-5 and 869564-36-3).
  • Impact :
    • Hydroxyl groups introduce polarity and hydrogen-bonding capacity, influencing solubility and metabolic stability .

Ring Modifications: Piperidine vs. Pyrrolidine

(R)-1-tert-Butyl 2-methyl Pyrrolidine-1,2-dicarboxylate (CAS: 73323-65-6)

  • Key Difference : Five-membered pyrrolidine ring instead of piperidine.
  • Lower molecular weight (229.28 g/mol) and altered conformational flexibility .

(R)-1-tert-Butyl 2-methyl 4,4-Difluoropyrrolidine-1,2-dicarboxylate (CAS: 647857-74-7)

  • Key Difference : Fluorine atoms at the 4-position of pyrrolidine.
  • Impact :
    • Fluorine’s electron-withdrawing effect modulates electronic density, improving metabolic stability and membrane permeability .

Functional Group Additions

(R)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (CAS: 448963-98-2)

  • Key Difference : Ketone group at position 3.
  • Impact :
    • The 5-oxo group introduces a site for further derivatization (e.g., reductive amination) and influences the compound’s acidity (pKa) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Similarity Score Application Example
This compound 164456-75-1 C₁₂H₂₁NO₄ 243.30 (R)-configuration, methyl ester 1.00 SMO inhibitor synthesis
1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate 362703-48-8 C₁₃H₂₃NO₄ 257.33 Ethyl ester 0.98 Lipophilic intermediates
(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate 756486-14-3 C₁₂H₁₉NO₅ 257.29 (S)-configuration, 4-oxo group 0.95 Chiral resolution studies
(R)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate 73323-65-6 C₁₁H₁₉NO₄ 229.28 Pyrrolidine ring N/A Conformationally restricted analogs

Biological Activity

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS Number: 164456-75-1) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Structure : The compound features a piperidine ring with two carboxylate groups and tert-butyl and methyl substituents, which influence its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

The compound's mechanism of action is believed to involve interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways remain under investigation but suggest potential roles in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
U-937 (Leukemia)<10Cell cycle arrest at G1 phase
A549 (Lung Cancer)12.5Inhibits proliferation

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects. Preliminary results indicate it possesses activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still limited.

Case Studies

One notable case study involved the evaluation of the compound's effects on MCF-7 cells, where flow cytometry analysis revealed significant induction of apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with related piperidine derivatives indicates that structural variations significantly affect biological activity:

Compound IC50 (µM) Activity Type
This compound15.63Anticancer
Piperine20.0Antioxidant
(S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate>50Less active

This table illustrates that while (R)-1-tert-butyl derivative shows significant activity, its stereoisomer exhibits reduced potency.

Q & A

Q. What is the role of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate in asymmetric synthesis?

This compound serves as a chiral building block for introducing stereochemistry in nitrogen-containing heterocycles. Its tert-butyl and methyl ester groups act as orthogonal protecting groups, enabling sequential functionalization. For example, the tert-butyl group can be selectively deprotected under acidic conditions while retaining the methyl ester, facilitating further derivatization of the piperidine ring. This methodology is critical in synthesizing enantiopure intermediates for pharmaceuticals .

Q. How can researchers ensure stereochemical integrity during reactions involving this compound?

To preserve the (R)-configuration, reactions should be conducted under mild conditions (e.g., low temperature, neutral pH) to minimize racemization. Monitoring via chiral HPLC or NMR is essential. For instance, in the synthesis of (R)-configured analogs, triethylamine and DMAP are used as non-nucleophilic bases to avoid epimerization during carboxylate activation .

Q. What analytical methods are recommended for characterizing this compound?

  • Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient).
  • Enantiomeric excess : Chiral HPLC using columns like Chiralpak AD-H or OD-H.
  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^1H-1H^1H COSY, 13C^13C-HSQC) to resolve overlapping signals in the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereomer ratios during piperidine ring functionalization?

Diastereomer formation often arises from steric effects during nucleophilic substitutions or ring-opening reactions. For example, fluorination at the 4-position of the piperidine ring may yield varying diastereoselectivity depending on the electrophile (e.g., Selectfluor vs. DAST). Systematic optimization of reaction parameters (temperature, solvent polarity) and computational modeling (DFT studies) can help rationalize outcomes .

Q. What strategies mitigate racemization in downstream derivatives of this compound?

  • Temperature control : Reactions performed at ≤0°C reduce thermal agitation-induced racemization.
  • Catalyst selection : Enzymatic catalysts (e.g., lipases) can enhance stereoretention in ester hydrolysis compared to harsh acidic/basic conditions.
  • Protecting group compatibility : Use of Boc (tert-butoxycarbonyl) instead of Fmoc (fluorenylmethyloxycarbonyl) avoids basic conditions that promote epimerization .

Q. How can researchers address conflicting toxicity data for structurally related piperidine derivatives?

While specific toxicity data for this compound are limited (e.g., no reproductive toxicity studies in ), analogs like dibutyl phthalates show potential reproductive hazards. Preclinical assessments should include:

  • In vitro assays : Ames test for mutagenicity, micronucleus assay for genotoxicity.
  • In vivo studies : Acute oral toxicity (OECD 423) and 28-day repeated dose toxicity (OECD 407) in rodent models .

Methodological Challenges and Solutions

Q. Optimizing yield in large-scale synthesis

Parameter Optimal Condition Impact on Yield
SolventDichloromethaneHigh solubility
BaseTriethylamineMinimizes side reactions
Reaction Time1.5 hoursPrevents overactivation
CatalystDMAP (10 mol%)Accelerates carboxylate coupling
Reported yields under these conditions reach 95% .

3.2 Troubleshooting low enantiomeric excess in final products
Common causes include:

  • Residual acidity : Neutralize reaction mixtures with aqueous NaHCO3_3 before workup.
  • Improper quenching : Rapid cooling after reaction completion minimizes retro-aldol side reactions.
  • Column chromatography artifacts : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for purification .

Emerging Applications

4.1 Synthesis of fluorinated analogs for PET imaging
The compound’s piperidine scaffold can be modified with 18F^{18}F-labeled groups (e.g., via nucleophilic fluorination) for positron emission tomography (PET) tracers targeting neurological receptors. Key steps include:

Deprotection of the tert-butyl group with TFA.

Radiofluorination using 18F^{18}F-KF/Kryptofix 2.2.3.

Purification via semi-preparative HPLC .

4.2 Development of prodrugs with enhanced bioavailability
Esterase-sensitive methyl esters in this compound can be hydrolyzed in vivo to release active carboxylic acid drugs. Co-crystallization studies with human carboxylesterase 1 (hCE1) provide insights into enzymatic activation kinetics .

Data Gaps and Future Directions

  • Ecotoxicity : No data on biodegradability or bioaccumulation (). Recommend OECD 301F (ready biodegradability) and OECD 305 (bioaccumulation in fish) studies.
  • Long-term stability : Accelerated stability testing (40°C/75% RH for 6 months) to define storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.